molecular formula C30H42N7O17P3S B153736 Cinnamoyl-coa CAS No. 76109-04-1

Cinnamoyl-coa

Cat. No.: B153736
CAS No.: 76109-04-1
M. Wt: 897.7 g/mol
InChI Key: JVNVHNHITFVWIX-KZKUDURGSA-N
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Description

Cinnamoyl-coenzyme A is an intermediate in the phenylpropanoid metabolic pathway. It plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plants. This compound is formed by the esterification of cinnamic acid with coenzyme A, a process catalyzed by the enzyme 4-coumarate-CoA ligase.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamoyl-coenzyme A can be synthesized through the enzymatic reaction involving 4-coumarate-CoA ligase. This enzyme catalyzes the conversion of cinnamic acid to cinnamoyl-coenzyme A in the presence of adenosine triphosphate and coenzyme A. The reaction conditions typically involve a buffered solution at a pH of around 7.5, with the presence of magnesium ions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, cinnamoyl-coenzyme A is produced using recombinant DNA technology. The genes encoding 4-coumarate-CoA ligase are inserted into bacterial or yeast cells, which are then cultured in large bioreactors. The enzyme is harvested and purified, and the reaction is carried out under controlled conditions to produce cinnamoyl-coenzyme A in large quantities.

Chemical Reactions Analysis

Types of Reactions

Cinnamoyl-coenzyme A undergoes several types of chemical reactions, including:

    Reduction: Catalyzed by cinnamoyl-CoA reductase, converting cinnamoyl-coenzyme A to cinnamaldehyde.

    Oxidation: Involving the conversion of cinnamoyl-coenzyme A to various hydroxycinnamoyl derivatives.

    Substitution: Where the coenzyme A moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Requires NADPH as a reducing agent and is typically carried out at a neutral pH.

    Oxidation: Often involves molecular oxygen or hydrogen peroxide as oxidizing agents.

    Substitution: Can be facilitated by nucleophilic reagents under basic conditions.

Major Products

    Reduction: Produces cinnamaldehyde.

    Oxidation: Yields hydroxycinnamoyl derivatives.

    Substitution: Results in various cinnamate esters.

Scientific Research Applications

Cinnamoyl-coenzyme A has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various aromatic compounds.

    Biology: Plays a role in the study of plant metabolism and lignin biosynthesis.

    Medicine: Investigated for its potential antioxidant and antimicrobial properties.

    Industry: Utilized in the production of bio-based materials and as a biochemical marker in plant breeding programs.

Mechanism of Action

Cinnamoyl-coenzyme A exerts its effects primarily through its role as a substrate in enzymatic reactions. It binds to the active site of enzymes such as cinnamoyl-CoA reductase, where it undergoes reduction to form cinnamaldehyde. This process involves the transfer of electrons from NADPH to cinnamoyl-coenzyme A, facilitated by specific amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Cinnamoyl-coenzyme A is unique in its role in the phenylpropanoid pathway. Similar compounds include:

    Feruloyl-coenzyme A: Involved in the biosynthesis of ferulic acid derivatives.

    Coumaroyl-coenzyme A: Participates in the formation of coumaric acid derivatives.

    Sinapoyl-coenzyme A: Plays a role in the synthesis of sinapic acid derivatives.

These compounds share similar biosynthetic pathways but differ in their specific roles and the types of products they generate. Cinnamoyl-coenzyme A is distinct in its involvement in the initial steps of lignin biosynthesis, making it a critical component in the formation of plant cell walls.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNVHNHITFVWIX-KZKUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030398
Record name Cinnamoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76109-04-1
Record name Coenzyme A, S-[(2E)-3-phenyl-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76109-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNAMOYL-COA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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